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In the landscape of targeted cancer therapy, the p38 mitogen-activated protein kinase (MAPK)

signaling pathway has emerged as a pivotal regulator of the tumor microenvironment,

influencing cell survival, migration, and invasion.[1][2] This has led to the development of

numerous inhibitors targeting this pathway, including LY3007113 and Ralimetinib (LY2228820),

both developed by Eli Lilly. This guide provides an objective comparison of these two

investigational drugs based on available preclinical and clinical data to assist researchers,

scientists, and drug development professionals in understanding their similarities and key

distinctions.

Mechanism of Action: A Tale of Two Targets?
Both LY3007113 and Ralimetinib were initially developed as potent, orally active, small-

molecule inhibitors of p38 MAPK.[3][4][5][6] The p38 MAPK pathway, when activated by

stressors such as inflammation, oncogenic stress, radiotherapy, and chemotherapy, plays a

crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6, which can

promote tumor growth and survival.[3][7][8] By inhibiting p38 MAPK, these drugs aim to disrupt

this signaling cascade, thereby reducing inflammation and potentially inducing tumor cell

apoptosis.[4][5][6]

The primary downstream effector of p38 MAPK is MAPK-activated protein kinase 2 (MAPKAP-

K2 or MK2). Inhibition of p38 MAPK activity is often measured by a decrease in the

phosphorylation of MK2.[3][9]
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However, a recent paradigm-shifting discovery has revealed that the anticancer activity of

Ralimetinib may be primarily driven by the inhibition of the Epidermal Growth Factor Receptor

(EGFR), a target against which it is significantly less potent than against p38α.[1] This finding

suggests that while Ralimetinib is a potent p38 MAPK inhibitor, its clinical efficacy in oncology

may be attributable to this off-target effect. This complicates a direct comparison with

LY3007113, for which such a dual mechanism has not been reported.
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Figure 1: Simplified signaling pathways for LY3007113 and Ralimetinib.

In Vitro Potency
Quantitative data on the in vitro potency of Ralimetinib against p38 MAPK isoforms is available,

highlighting its high potency. For LY3007113, specific IC50 values against p38 isoforms are not

readily available in the public domain, which limits a direct potency comparison.
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Compound Target IC50 Assay Type

Ralimetinib

(LY2228820)
p38α MAPK 5.3 nM

Cell-free enzymatic

assay

p38β MAPK 3.2 nM
Cell-free enzymatic

assay

p38 MAPK 7 nM Cell-free assay

EGFR
>30-fold less potent

than p38α
Not specified

LY3007113 p38 MAPK isoforms Not publicly available -

Table 1: In Vitro Potency of Ralimetinib and LY3007113.[1][3]

Preclinical Efficacy
Both compounds have demonstrated anti-tumor activity in various preclinical models.

Ralimetinib (LY2228820) has shown efficacy in a range of human cancer xenograft models,

including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[8] In preclinical

studies, Ralimetinib was shown to inhibit the phosphorylation of MK2 and reduce the secretion

of cytokines like IL-6.[8]

LY3007113 has also demonstrated preclinical activity. It inhibited the phosphorylation of

MAPKAP-K2 in HeLa cells and in human glioblastoma (U87MG) tumors implanted in mice.[7]

Furthermore, LY3007113 showed anti-tumor activity as a single agent in xenograft models of

human ovarian and kidney cancers, as well as leukemia.[5][7]

A direct comparison of their preclinical efficacy is challenging as no head-to-head studies have

been published.

Clinical Trial Data
Both LY3007113 and Ralimetinib have undergone Phase I clinical evaluation in patients with

advanced cancers.
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LY3007113
A Phase I dose-escalation study of LY3007113 administered orally every 12 hours (Q12H) in

patients with advanced cancer established a maximum tolerated dose (MTD) of 30 mg Q12H.

[7][10][11]

Parameter Value

Recommended Phase 2 Dose 30 mg Q12H

Most Frequent Adverse Events (>10%)
Tremor, rash, stomatitis, increased blood

creatine phosphokinase, fatigue

Grade ≥ 3 Treatment-Related Adverse Events
Upper gastrointestinal hemorrhage, increased

hepatic enzyme (at 40 mg Q12H)

Pharmacokinetics

Approximately dose-proportional increase in

exposure; time-independent pharmacokinetics

after repeated dosing. Mean tmax ~2 hours,

geometric mean t1/2 ~10 hours.

Pharmacodynamics

Inhibition of p-MAPKAP-K2 in peripheral blood

mononuclear cells was observed, but the

biologically effective dose (BED) was not

achieved.

Clinical Activity

Best overall response was stable disease in 3

out of 27 patients in the dose-confirmation part

of the study.

Table 2: Summary of Phase I Clinical Trial Data for LY3007113.[7][10][11]

Further clinical development of LY3007113 was not planned as toxicity precluded achieving a

biologically effective dose.[7][10]
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Figure 2: Workflow of the Phase I clinical trial for LY3007113.

Ralimetinib (LY2228820)
Ralimetinib also underwent a Phase I dose-escalation study in patients with advanced cancer,

both as a single agent and in combination with tamoxifen.[8][12]
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Parameter Value

Recommended Phase 2 Dose 300 mg Q12H (monotherapy or with tamoxifen)

Most Frequent Adverse Events
Rash, fatigue, nausea, constipation, pruritus,

vomiting

Pharmacokinetics
Plasma exposure (Cmax and AUC) increased in

a dose-dependent manner.

Pharmacodynamics

After a single dose, inhibited p38 MAPK-induced

phosphorylation of MAPKAP-K2 in peripheral

blood mononuclear cells.

Clinical Activity

No complete or partial responses were

observed. 19 out of 89 patients (21.3%)

achieved stable disease with a median duration

of 3.7 months.

Table 3: Summary of Phase I Clinical Trial Data for Ralimetinib.[8][12]

A Phase I/II trial of Ralimetinib in combination with radiotherapy and temozolomide for newly

diagnosed glioblastoma has also been conducted.[13]

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are extensive. Below is a

summary of the key methodologies cited.

p38 MAPK Inhibition Assay (Ralimetinib)
The in vitro inhibition of p38α by Ralimetinib was determined using recombinant human p38α in

a standard filter binding protocol with ATP[γ-33P] and an EGFR 21-mer peptide as substrates.

[14]

Cellular Phosphorylation Assay (Both Compounds)
To assess the intracellular activity of the inhibitors, the phosphorylation of downstream targets

was measured. For Ralimetinib, the level of phospho-MAPKAP-K2 (pMK2) in RAW 264.7 cells
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was determined after stimulation with anisomycin.[14] For LY3007113, a similar approach was

used in HeLa cells and in peripheral blood mononuclear cells from patients in the clinical trial.

[7]

In Vivo Xenograft Studies
For both compounds, preclinical efficacy was evaluated in xenograft models. This typically

involves the subcutaneous implantation of human tumor cells into immunocompromised mice.

Once tumors are established, the mice are treated with the investigational drug or a vehicle

control, and tumor growth is monitored over time.[7][8][15]
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Figure 3: Generalized workflow for in vivo xenograft studies.
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Summary of Key Differences
Feature LY3007113 Ralimetinib (LY2228820)

Primary Target(s) p38 MAPK p38 MAPK, EGFR

In Vitro Potency (p38α) Not publicly available 5.3 nM

Recommended Phase 2 Dose 30 mg Q12H 300 mg Q12H

Clinical Development Status
Further development not

planned

Phase II completed for ovarian

cancer

Key Limitation in Phase I
Toxicity precluded achieving a

biologically effective dose

Lack of objective responses

(CR/PR)

Table 4: Key Differences between LY3007113 and Ralimetinib.

Conclusion
Both LY3007113 and Ralimetinib are potent inhibitors of the p38 MAPK pathway that have

been evaluated in early-phase clinical trials for cancer. While they share a common initial

target, the clinical development trajectories and, potentially, their primary mechanisms of

anticancer action, appear to diverge. The clinical development of LY3007113 was halted due to

a narrow therapeutic window, where toxicities prevented reaching a dose that could provide a

sustained biological effect. In contrast, Ralimetinib progressed further into clinical trials, but its

efficacy in oncology may be linked to off-target EGFR inhibition.

For researchers and drug developers, this comparison underscores the complexities of

targeting the p38 MAPK pathway in cancer. The experience with these two agents highlights

the importance of understanding the complete selectivity profile of a kinase inhibitor and the

challenges of achieving a therapeutic index that allows for effective target engagement in a

clinical setting. The unexpected finding with Ralimetinib also emphasizes the value of deep

mechanistic studies to elucidate the true drivers of a drug's efficacy.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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